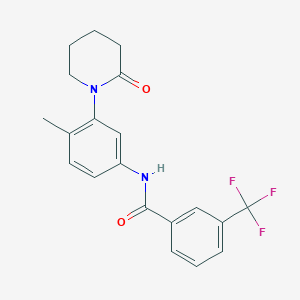

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an enzyme that plays a crucial role in B-cell receptor signaling, which is important for the development and activation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for various B-cell malignancies.

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The trifluoromethyl (TFM, -CF₃) group in this compound plays a crucial role in drug discovery. Researchers have explored its potential as a pharmacophore in designing novel drugs. By incorporating the TFM group, scientists aim to enhance drug efficacy, metabolic stability, and binding affinity to specific targets. The compound’s interactions with biological receptors and enzymes are of particular interest .

Anticancer Agents

Studies have investigated the antiproliferative effects of TFM-containing compounds, including our subject compound. Researchers explore its potential as an anticancer agent by targeting specific pathways involved in tumor growth and metastasis. The TFM group may modulate protein-protein interactions or inhibit enzymes critical for cancer cell survival .

Anti-inflammatory Properties

The TFM group has been associated with anti-inflammatory activity. Researchers have examined its effects on inflammatory mediators, such as cytokines and prostaglandins. The compound’s ability to modulate immune responses and reduce inflammation makes it relevant for conditions like rheumatoid arthritis and inflammatory bowel diseases .

Neurological Disorders

Given the central nervous system’s complexity, compounds like N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide are investigated for their potential neuroprotective properties. Researchers explore its interactions with neurotransmitter receptors, ion channels, and neuroinflammatory pathways. The TFM group may influence neuronal excitability and synaptic transmission .

Material Synthesis

Beyond pharmaceutical applications, the compound’s unique structure makes it valuable in material science. Researchers have explored its use as a building block for synthesizing functional materials, such as polymers, liquid crystals, and organic semiconductors. The TFM group’s electron-withdrawing properties contribute to material stability and performance.

Agrochemicals

The TFM group’s presence in N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide suggests potential applications in agrochemicals. Researchers investigate its effects on plant growth, pest control, and disease resistance. The compound’s stability and bioavailability are critical factors for optimizing its use in agriculture .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with proteins such asTyrosine-protein kinase ABL1 and Angiopoietin-1 receptor , which play crucial roles in cellular signaling and vascular development, respectively.

Mode of Action

This can result in alterations in cellular signaling pathways, potentially influencing cell growth, differentiation, or survival .

properties

IUPAC Name |

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N2O2/c1-13-8-9-16(12-17(13)25-10-3-2-7-18(25)26)24-19(27)14-5-4-6-15(11-14)20(21,22)23/h4-6,8-9,11-12H,2-3,7,10H2,1H3,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYCALJXXQOBQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CCCCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(4-bromobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2364735.png)

![N-(4-ethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2364737.png)

![2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2364738.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2364740.png)

![N-(4-bromobenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2364744.png)

![(Z)-6-(2-chlorobenzyl)-2-((5-methylfuran-2-yl)methylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2364747.png)

![N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2364749.png)

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2364751.png)

![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-tert-butylacetamide](/img/structure/B2364754.png)